N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride
CAS No.: 2034278-90-3
Cat. No.: VC7106085
Molecular Formula: C19H24Cl2N2
Molecular Weight: 351.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034278-90-3 |
|---|---|
| Molecular Formula | C19H24Cl2N2 |
| Molecular Weight | 351.32 |
| IUPAC Name | N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine;dihydrochloride |
| Standard InChI | InChI=1S/C19H22N2.2ClH/c1-3-7-15(8-4-1)13-21(14-16-9-5-2-6-10-16)19-17-11-20-12-18(17)19;;/h1-10,17-20H,11-14H2;2*1H |
| Standard InChI Key | DEHIZXBTGOETHT-UHFFFAOYSA-N |
| SMILES | C1C2C(C2N(CC3=CC=CC=C3)CC4=CC=CC=C4)CN1.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
N,N-Dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride (CAS: 210165-65-4) is a hydrochloride salt of a bicyclic tertiary amine. The base structure, 3-azabicyclo[3.1.0]hexan-6-amine, consists of a six-membered bicyclic framework with one nitrogen atom at position 3. The dihydrochloride form arises from protonation of the amine groups with two equivalents of hydrochloric acid, enhancing solubility and stability for experimental applications .
Key Structural Attributes:
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Bicyclic Core: A fused cyclopropane-cyclopentane system (bicyclo[3.1.0]hexane) creates ring strain, which may influence reactivity and biological interactions.
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Substituents: Two benzyl groups (-CH2C6H5) are attached to the amine nitrogen at position 6, introducing aromatic character and steric bulk.
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Salt Form: The dihydrochloride salt (two HCl molecules) improves crystallinity and aqueous solubility compared to the free base .
Molecular Formula Discrepancies:
Literature reports conflicting molecular formulas, necessitating clarification:
| Source | Reported Formula | Molecular Weight (g/mol) | Notes |
|---|---|---|---|
| ChemBK | C19H23ClN2 | 314.85 | Likely represents monohydrochloride |
| Theoretical Calculation | C19H24Cl2N2 | 351.32 | Based on dihydrochloride stoichiometry |
The discrepancy underscores the importance of verifying salt stoichiometry in experimental protocols .
Synthesis and Purification
Synthetic Pathways
The synthesis of N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride typically involves sequential alkylation and salt formation steps:
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Base Compound Preparation:
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N-Dibenzylation:
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Salt Formation:
Optimization Challenges:
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Ring Strain: The bicyclic core’s instability necessitates low-temperature reactions to prevent ring-opening side reactions.
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Steric Hindrance: Bulky benzyl groups may slow alkylation kinetics, requiring extended reaction times .
Physicochemical Properties
Stability and Solubility
The dihydrochloride salt exhibits improved stability over the free base, with a melting point >200°C (decomposition). It is sparingly soluble in nonpolar solvents (e.g., hexane) but dissolves readily in water (≥10 mg/mL at 25°C) and polar aprotic solvents like dimethyl sulfoxide (DMSO) .
Partition Coefficient (LogP):
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Experimental LogP: ~0.19 (indicating moderate hydrophilicity) .
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Theoretical LogP (ChemAxon): 2.34 (suggesting discrepancies between predicted and observed partitioning behavior) .
Applications in Drug Discovery
Lead Compound Optimization
The compound’s modular structure allows for targeted modifications:
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Aromatic Substitutions: Replacing benzyl with heteroaromatic groups (e.g., pyridyl) could modulate receptor selectivity.
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Ring Expansion: Incorporating larger bicyclic systems (e.g., bicyclo[4.1.0]heptane) may reduce ring strain and enhance metabolic stability .
Case Study: Analog Comparison
Industrial and Regulatory Considerations
Supplier Landscape
N,N-Dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride is available in limited quantities from specialized suppliers (e.g., Amadis Chemical Company) . Scaling production requires addressing:
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Cost of Benzyl Chloride: A key reagent subject to price volatility.
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Waste Management: HCl byproducts necessitate neutralization protocols .
Regulatory Status:
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